N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
Description
N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a p-tolylurea moiety and a thiophen-2-ylmethyl carboxamide group. This structure combines pharmacophoric elements critical for bioactivity: the thiazole ring is known for its role in drug design due to hydrogen-bonding capabilities, while the thiophene and p-tolyl groups enhance lipophilicity and metabolic stability . The compound’s synthesis likely involves coupling reactions between functionalized thiazole intermediates and thiophen-2-ylmethylamine, followed by urea formation with p-tolyl isocyanate.
Properties
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-11-4-6-12(7-5-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRKVYIBUYZYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 372.5 g/mol. Its structure features a thiazole ring, a urea linkage, and aromatic substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂S₂ |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 941988-64-3 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
- Urea Formation : The urea linkage is formed by reacting p-tolyl isocyanate with an appropriate amine.
- Coupling Reactions : The final step involves coupling the thiazole derivative with the urea compound using coupling reagents like EDCI in the presence of a base.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Escherichia coli, Staphylococcus aureus, Bacillus subtilis.
- Fungi : Candida albicans, Aspergillus niger.
The minimum inhibitory concentrations (MICs) were low, indicating potent inhibitory effects on these pathogens .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown notable antioxidant activity in DPPH and hydroxyl radical scavenging assays. These findings suggest its potential as a multifunctional therapeutic agent capable of combating oxidative stress .
Anticancer Activity
The compound's anticancer properties have been evaluated against various cancer cell lines, including HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). The results indicated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin, with specific structure-activity relationships (SAR) highlighting the importance of certain substituents for enhancing activity .
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that modifications in the structure can lead to enhanced efficacy against specific strains .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that certain compounds had IC50 values lower than those of established drugs, indicating their potential as new anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. The thiazole ring and urea linkage are critical for binding interactions that modulate various biochemical processes .
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated effectiveness against:
- Bacteria : Escherichia coli, Staphylococcus aureus, Bacillus subtilis.
- Fungi : Candida albicans, Aspergillus niger.
The minimum inhibitory concentrations (MICs) were notably low, indicating potent inhibitory effects on these pathogens.
Antioxidant Activity
In addition to antimicrobial properties, the compound has shown notable antioxidant activity in DPPH and hydroxyl radical scavenging assays, suggesting its potential as a multifunctional therapeutic agent capable of combating oxidative stress.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines, including HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). Results indicated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin, with specific structure–activity relationships (SAR) highlighting the importance of certain substituents for enhancing activity.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications in the structure were shown to enhance efficacy against specific strains.
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that certain compounds had IC50 values lower than those of established drugs, indicating their potential as new anticancer agents.
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole-carboxamide derivatives with structural analogs reported across medicinal chemistry studies. Below is a detailed comparison based on structural features, synthetic efficiency, and bioactivity:
Structural Comparison
Key Observations :
- The target compound’s p-tolylurea group distinguishes it from analogs with simpler aryl or heteroaryl substituents (e.g., chlorophenyl in or benzothiazole in ).
- Unlike thiazolidinone derivatives (e.g., Compound 9 ), the thiazole-4-carboxamide core lacks a thioxo group, which could reduce metabolic instability.
- Compared to Compound 55 , which includes a thioether linkage, the target compound’s thiophen-2-ylmethyl group may offer better π-π stacking interactions in hydrophobic binding pockets.
Key Observations :
- Thiazolidinone derivatives (e.g., Compound 9) achieve higher yields (up to 90%) due to streamlined cyclocondensation protocols , whereas thiazole-carboxamides may face lower yields due to multi-step coupling and urea-forming reactions.
- The use of triethylamine and iodine in cyclization reactions (e.g., ) contrasts with the milder conditions (DMF, room temperature) for carboxamide coupling, suggesting trade-offs between efficiency and functional group tolerance.
Key Observations :
- The p-tolylurea group in the target compound may mimic ATP-binding motifs in kinases, a feature absent in simpler thiazolidinones .
- Thiophen-2-ylmethyl substituents (as in the target and Compound 55 ) are associated with improved blood-brain barrier penetration compared to nitroaryl analogs (e.g., Compound 12 ).
Q & A
Q. What are the key synthetic strategies for preparing N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide?
Methodological Answer: The synthesis involves two primary steps:
- Thiazole Core Formation : Construct the thiazole ring via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions. For example, methyl 2-aminothiazole-4-carboxylate intermediates are synthesized using this approach .
- Ureido and Thiophene Functionalization : Introduce the p-tolyl ureido group by reacting an isocyanate (generated from p-toluidine) with a thiazole-4-carboxamide precursor. The thiophen-2-ylmethyl moiety is added via nucleophilic substitution or reductive amination . Key reagents include coupling agents (HATU, EDCI) and inert reaction conditions (argon/nitrogen atmosphere) to prevent side reactions .
Q. How is the purity and structural integrity of this compound verified?
Methodological Answer:
- Purity : HPLC with reverse-phase C18 columns (e.g., 98–99% purity for analogs in and ) .
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for the thiophene methylene (δ ~4.5–5.0 ppm) and ureido NH protons (δ ~8.0–10.0 ppm). For example, compound 60’s tetrahydronaphthalenyl group was resolved via ¹³C NMR .
- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ matches theoretical values within 0.1 Da) .
Advanced Research Questions
Q. How can researchers optimize low yields (<10%) in the final coupling steps of similar thiazole-ureido compounds?
Methodological Answer:
- Reagent Selection : Replace EDCI with HATU or PyBOP to enhance coupling efficiency, as seen in compounds 29 (75% yield) vs. 70 (3% yield) .
- Solvent and Temperature : Use high-boiling solvents (DMF, DMSO) at 80–100°C to improve solubility and reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yields by 15–20% .
Q. What analytical approaches resolve discrepancies in NMR data for thiazole-ureido derivatives?
Methodological Answer:
- 2D NMR (HSQC/HMBC) : Map proton-carbon correlations to assign quaternary carbons (e.g., thiazole C2 and ureido carbonyl) .
- Computational NMR : Compare experimental shifts with density functional theory (DFT)-calculated spectra to validate assignments, as done for compound 61’s difluorocyclohexyl group .
- Deuterated Solvent Screening : Use DMSO-d₆ instead of CDCl₃ to resolve broad NH peaks in polar intermediates .
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?
Methodological Answer:
- NCI-60 Screening : Profile activity across 60 human cancer cell lines (e.g., thiazole analogs in showed IC₅₀ < 1 µM against melanoma and breast cancer) .
- Mechanistic Assays :
- Apoptosis : Use Annexin V/PI staining in MDA-MB-231 cells to quantify cell death.
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to ureido-thiazole kinase inhibitors .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data for thiazole-ureido analogs across studies?
Methodological Answer:
- Structural Comparisons : Minor substitutions (e.g., p-tolyl vs. 3,4,5-trimethoxyphenyl in compound 58) can drastically alter activity. Use molecular docking to assess binding affinity variations .
- Assay Conditions : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and account for differences in cell line passage numbers or serum concentrations .
Experimental Design Considerations
Q. What in vivo models are appropriate for pharmacokinetic studies of this compound?
Methodological Answer:
- Rodent Models : Administer 10–50 mg/kg intravenously to measure plasma half-life (t₁/₂) and bioavailability. Thiazole derivatives in showed t₁/₂ > 4 hours in mice .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., glucuronidation of the thiophene methyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
